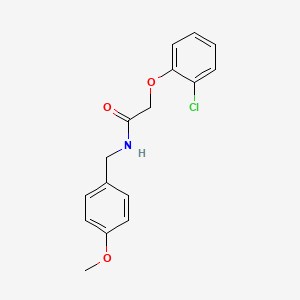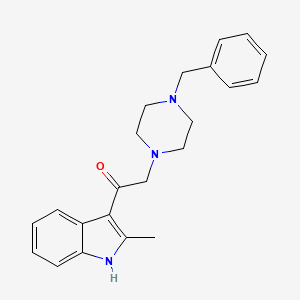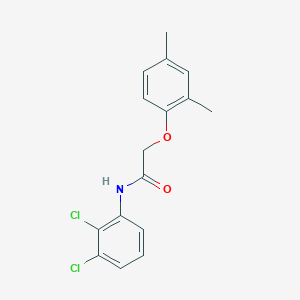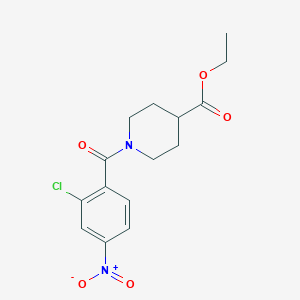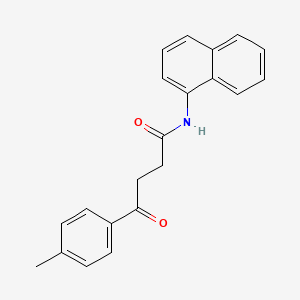
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide, also known as MNOPB, is a chemical compound that has been studied for its potential applications in the field of neuroscience. This compound is a type of selective delta opioid receptor agonist, which means that it has the ability to activate certain receptors in the brain that are involved in pain relief and mood regulation. In
Mecanismo De Acción
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide works by activating delta opioid receptors in the brain, which are involved in pain relief, mood regulation, and addiction. When these receptors are activated, they release endorphins, which are natural painkillers that can also improve mood and reduce anxiety. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have a high affinity for delta opioid receptors, making it a potent agonist for these receptors.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it has a high affinity for delta opioid receptors, making it a potent agonist for these receptors. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, making it a useful tool for studying pain pathways. However, one limitation of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it may have different effects in humans than in animals, so caution should be taken when extrapolating results from animal studies to humans.
Direcciones Futuras
There are several future directions for research on 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide. One area of interest is the potential use of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in the treatment of chronic pain, depression, and anxiety in humans. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide and its effects on different types of pain and mood disorders. Finally, more research is needed to determine the safety and efficacy of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in humans, including studies on its pharmacokinetics, pharmacodynamics, and potential side effects.
Métodos De Síntesis
The synthesis of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide involves several steps, including the reaction of 4-methylacetophenone with 1-naphthylamine to form 4-(4-methylphenyl)-1-naphthylamine, which is then reacted with ethyl chloroformate to produce 4-(4-methylphenyl)-N-1-naphthylcarbamate. This compound is then hydrolyzed with sodium hydroxide to form 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been studied for its potential use in the treatment of chronic pain, depression, and anxiety. In animal studies, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-N-naphthalen-1-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-9-11-17(12-10-15)20(23)13-14-21(24)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUFPPPOKKEZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N-(naphthalen-1-yl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)
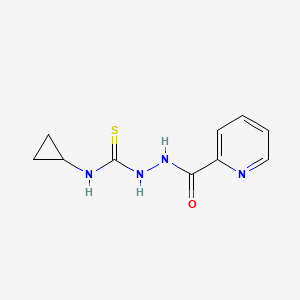



![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
